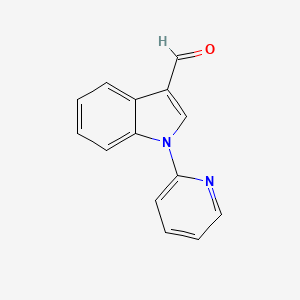

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

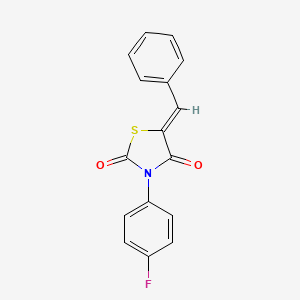

“1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H13NO2 . It is also known by the synonyms 2-Benzofuranmethanamine and 7-methoxy-α-methyl .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to an ethan-1-amine group . The benzofuran ring is a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 191.23 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Synthesis of Chalcone Derivatives

One application involves the synthesis of new chalcone derivatives, specifically 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, through the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium. This synthesis showcases the versatility of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-amine derivatives in creating compounds with potential semiconductor to biological properties. The study investigated UV spectroscopic characteristics, absorption band edges, optical band gaps, refractive indices, environmental behaviors, and conductivity properties, demonstrating how these can be controlled by concentration (Coskun, Coskun, & Gunduz, 2022).

Metal-Free Synthesis of Polysubstituted Pyrroles

Another research application involved the metal-free synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition, using surfactants in aqueous medium and microwave conditions for efficiency. This method highlights an environmentally friendly approach to synthesizing complex organic structures, utilizing this compound derivatives as key intermediates (Kumar, Rāmānand, & Tadigoppula, 2017).

Development of Anticancer Compounds

Research on Pd(II) and Pt(II) complexes containing this compound derivatives has shown potential in the development of anticancer compounds. These complexes were synthesized and analyzed for their molecular structures, vibrational frequencies, and cytotoxicity against various cancer cell lines, highlighting the compound's potential in medicinal chemistry applications (Ghani & Mansour, 2011).

Future Directions

Benzofuran compounds, including “1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medicinal chemistry .

Mechanism of Action

Target of Action

Similar benzofuran derivatives have been found to interact with tubulin , a protein that plays a crucial role in cell division.

Mode of Action

Benzofuran derivatives have been shown to induce apoptosis in leukemia cells . This suggests that 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine may interact with its targets, leading to changes in cellular processes that result in programmed cell death.

Biochemical Pathways

It is plausible that the compound could influence pathways related to cell division and apoptosis, given the observed effects of similar benzofuran derivatives .

Result of Action

Based on the effects of similar compounds, it is possible that this compound could induce apoptosis in certain cell types .

properties

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEISIOSEZWORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C(=CC=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

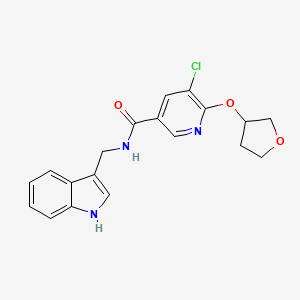

![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)

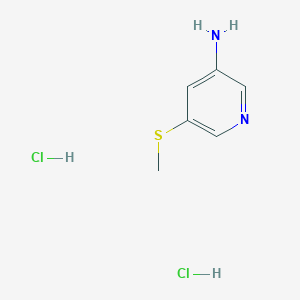

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)

![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)